O,O-Diethyl S-(N,N-di-isopropylcarbamoylmethyl) phosphorodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Diethyl S-(N,N-di-isopropylcarbamoylmethyl) phosphorodithioate is an organophosphate compound primarily used as an insecticide. It is known for its effectiveness in controlling a wide range of pests in agricultural settings. The compound is a colorless to yellow oily liquid with a characteristic sulfurous odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl S-(N,N-di-isopropylcarbamoylmethyl) phosphorodithioate involves the reaction of 2-ethylthioethanol with O,O-diethyl hydrogen phosphorodithioate in the presence of beta-chloroethyl thioethyl ether . The reaction conditions typically require a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
O,O-Diethyl S-(N,N-di-isopropylcarbamoylmethyl) phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: It can hydrolyze to produce corresponding phosphorothionate or phosphate.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Phosphorothionate or phosphate derivatives.
Substitution: Various substituted phosphorodithioates.
Scientific Research Applications
O,O-Diethyl S-(N,N-di-isopropylcarbamoylmethyl) phosphorodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: Investigated for its effects on enzyme activity, particularly acetylcholinesterase.
Medicine: Studied for its potential use in developing treatments for parasitic infections.
Industry: Employed as an insecticide in agricultural practices to protect crops from pests.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, which ultimately causes paralysis and death in insects . The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, preventing the enzyme from functioning properly .
Comparison with Similar Compounds
Similar Compounds
Prothoate: Another organophosphate insecticide with a similar structure and mechanism of action.
Disulfoton: Known for its use as an insecticide and its similar inhibitory effects on acetylcholinesterase.
Uniqueness
O,O-Diethyl S-(N,N-di-isopropylcarbamoylmethyl) phosphorodithioate is unique due to its specific molecular structure, which provides a balance between efficacy and safety. Its ability to undergo various chemical reactions also makes it versatile for different applications in scientific research and industry .
Properties
CAS No. |
37744-83-5 |
---|---|
Molecular Formula |
C12H26NO3PS2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-diethoxyphosphinothioylsulfanyl-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C12H26NO3PS2/c1-7-15-17(18,16-8-2)19-9-12(14)13(10(3)4)11(5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
IULJDTZHQAGEQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SCC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.